molecular formula C8H6ClIO B13703525 4-Iodo-2-methylbenzoyl chloride

4-Iodo-2-methylbenzoyl chloride

Katalognummer: B13703525
Molekulargewicht: 280.49 g/mol
InChI-Schlüssel: LFRNINGTHIQODJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H6ClIO and a molecular weight of 280.49 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with an iodine atom at the 4-position and a methyl group at the 2-position. This compound is primarily used in organic synthesis and research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 4-Iodo-2-methylbenzoyl chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

4-Iodo-2-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiourea (NH2CSNH2) under basic or neutral conditions.

    Electrophilic aromatic substitution: Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) under acidic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous ether or ethanol.

Major Products Formed

    Amides, esters, and thioesters: from nucleophilic substitution.

    Halogenated, nitrated, and sulfonated derivatives: from electrophilic aromatic substitution.

    Alcohols: from reduction reactions.

Wirkmechanismus

The mechanism of action of 4-Iodo-2-methylbenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoyl chloride: Lacks the iodine and methyl substituents, making it less reactive in certain electrophilic aromatic substitution reactions.

    4-Iodo-benzoyl chloride: Lacks the methyl group, which can influence the steric and electronic properties of the compound.

    2-Methylbenzoyl chloride: Lacks the iodine atom, affecting its reactivity in halogenation reactions.

Uniqueness

4-Iodo-2-methylbenzoyl chloride is unique due to the presence of both iodine and methyl substituents on the benzene ring. This combination of substituents enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and research .

Eigenschaften

Molekularformel

C8H6ClIO

Molekulargewicht

280.49 g/mol

IUPAC-Name

4-iodo-2-methylbenzoyl chloride

InChI

InChI=1S/C8H6ClIO/c1-5-4-6(10)2-3-7(5)8(9)11/h2-4H,1H3

InChI-Schlüssel

LFRNINGTHIQODJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)I)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.